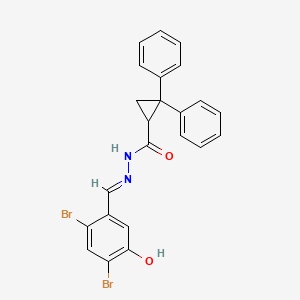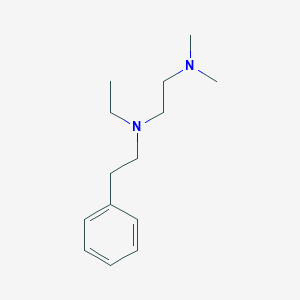
2-methoxy-4-(1-piperidinylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(1-piperidinylmethyl)phenol, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of phenol and piperidine and has been studied for its unique properties that make it a promising candidate for drug development.
作用機序
The mechanism of action of 2-methoxy-4-(1-piperidinylmethyl)phenol is not fully understood, but it is believed to involve the modulation of the opioid and serotonin receptors in the central nervous system. 2-methoxy-4-(1-piperidinylmethyl)phenol has been shown to bind to the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Additionally, 2-methoxy-4-(1-piperidinylmethyl)phenol has been shown to inhibit the reuptake of serotonin, which is involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
2-methoxy-4-(1-piperidinylmethyl)phenol has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to reduce pain sensitivity and inflammation, as well as improve mood and cognitive function. 2-methoxy-4-(1-piperidinylmethyl)phenol has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 2-methoxy-4-(1-piperidinylmethyl)phenol in lab experiments include its high potency and specificity for the opioid and serotonin receptors. 2-methoxy-4-(1-piperidinylmethyl)phenol is also relatively easy to synthesize and can be produced in large quantities. However, the limitations of using 2-methoxy-4-(1-piperidinylmethyl)phenol in lab experiments include its potential toxicity and the need for specialized expertise in organic chemistry for its synthesis.
将来の方向性
There are several future directions for research on 2-methoxy-4-(1-piperidinylmethyl)phenol. One area of interest is the development of 2-methoxy-4-(1-piperidinylmethyl)phenol-based drugs for the treatment of chronic pain. Another area of interest is the investigation of the neuroprotective effects of 2-methoxy-4-(1-piperidinylmethyl)phenol and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-4-(1-piperidinylmethyl)phenol and to optimize its synthesis for use in drug development.
合成法
The synthesis of 2-methoxy-4-(1-piperidinylmethyl)phenol involves the reaction of 2-methoxyphenol and piperidine in the presence of a catalyst. The reaction takes place under specific conditions and requires expertise in organic chemistry. The yield of 2-methoxy-4-(1-piperidinylmethyl)phenol can be improved by optimizing the reaction parameters such as temperature, time, and reactant concentration.
科学的研究の応用
2-methoxy-4-(1-piperidinylmethyl)phenol has been extensively studied for its potential applications as an analgesic and anti-inflammatory agent. The compound has shown promising results in preclinical studies, where it has exhibited significant analgesic and anti-inflammatory effects in animal models. 2-methoxy-4-(1-piperidinylmethyl)phenol has also been studied for its potential use in the treatment of neuropathic pain and cancer pain.
特性
IUPAC Name |
2-methoxy-4-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-13-9-11(5-6-12(13)15)10-14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZDFGOUPCCFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)
![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)


![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)

![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)
![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)
